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Compound of Interest |

Compound Name: Ethyl 4-Ethoxy-3-nitrobenzoate

CAS No.: 937625-32-6

Cat. No.: B1627190

\ J

PubChem CID: 16637487 | CAS: 937625-32-6

PART 1: EXECUTIVE SUMMARY

Ethyl 4-ethoxy-3-nitrobenzoate is a specialized aromatic ester widely utilized as a
pharmaceutical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Structurally, it
consists of a benzoate core substituted with an ethoxy group at the para position and a nitro
group at the meta position relative to the ester functionality.

Its primary industrial value lies in its role as a precursor to Ethyl 3-amino-4-ethoxybenzoate.
This reduced derivative is a critical building block for the quinazoline pharmacophore found in
blockbuster EGFR inhibitors such as Erlotinib and Gefitinib. The compound balances the
electron-donating properties of the ethoxy group with the electron-withdrawing nitro group,
making it a versatile electrophile in nucleophilic aromatic substitutions and a stable precursor
for reduction reactions.

PART 2: CHEMICAL IDENTITY &

PHYSICOCHEMICAL PROFILE
Identification Data

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1627190?utm_src=pdf-interest
https://www.benchchem.com/product/b1627190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter

Value

Source

IUPAC Name

Ethyl 4-ethoxy-3-nitrobenzoate

PubChem

Common Name

4-Ethoxy-3-nitrobenzoic acid

Chemical Vendors

ethyl ester
CAS Number 937625-32-6 CAS Registry
PubChem CID 16637487 PubChem
Molecular Formula C11H13NOs PubChem
CCOC1=C(C=C(C=C1)C(=0)
SMILES PubChem
OCCQC)[0-]
OFGXEABLPOGFPA-
INChl Key PubChem
UHFFFAOYSA-N
Physicochemical Properties
Property Value Context
Molecular Weight 239.22 g/mol Stoichiometry

Physical State

Solid (Crystalline Powder)

Standard Conditions

Color Light yellow to yellow Nitro-aromatic characteristic
Melting Point 78-82 °C (Predicted) Solid-state characterization
Boiling Point 385.6 £22.0 °C at 760 mmHg (Predicted)
LogP (Octanol/Water) 2.33 Lipophilicity metric

H-Bond Donors 0 Structural Feature

H-Bond Acceptors 5 Structural Feature

PART 3: SYNTHETIC PATHWAYS & MECHANISMS
Synthesis Strategy
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The synthesis of Ethyl 4-ethoxy-3-nitrobenzoate is typically achieved through two primary
routes. The choice depends on the starting material availability (Acid vs. Ester).

e Route A (Nitration): Direct nitration of Ethyl 4-ethoxybenzoate. The ethoxy group is a strong
ortho/para director. Since the para position is blocked by the ester, the nitro group is directed
exclusively to the ortho position (C3), yielding the target regioselectively.

o Route B (Esterification): Fischer esterification of 4-Ethoxy-3-nitrobenzoic acid using ethanol
and an acid catalyst (e.g., H2SOa4 or Thionyl Chloride). This route is preferred when high
purity is required, as it avoids isomer separation.

Reaction Workflow Diagram (Graphviz)

The following diagram illustrates the synthetic logic from the precursor to the final
pharmaceutical application.
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Figure 1: Synthetic pathway from 4-ethoxybenzoic acid to the amino-ester precursor for
quinazoline drugs.

PART 4: EXPERIMENTAL PROTOCOL

Objective: Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate via Acid-Catalyzed Esterification
(Route B). Scale: Laboratory (10 mmol).

Reagents & Equipment

¢ Precursor: 4-Ethoxy-3-nitrobenzoic acid (2.11 g, 10 mmol).

e Solvent/Reactant: Absolute Ethanol (20 mL).

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1627190?utm_src=pdf-body
https://www.benchchem.com/product/b1627190?utm_src=pdf-body-img
https://www.benchchem.com/product/b1627190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Catalyst: Thionyl Chloride (SOCI2) (1.5 mL) or Conc. H2SOa4 (0.5 mL).

e Apparatus: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Ice bath.

Step-by-Step Methodology

» Activation: In a fume hood, charge the round-bottom flask with 4-Ethoxy-3-nitrobenzoic acid
(2.11 g).

e Solvation: Add Absolute Ethanol (20 mL) to create a suspension.
o Catalyst Addition:

o Option 1 (SOCI2): Cool the mixture to 0°C. Add Thionyl Chloride dropwise over 10
minutes. (Generates HCI in situ; highly exothermic).

o Option 2 (H2S0a4): Add concentrated Sulfuric Acid dropwise at room temperature.

o Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 3—5 hours. Monitor reaction
progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting acid spot should
disappear.

o Work-up:
o Cool the mixture to room temperature.
o Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL.

o Pour the residue into Ice Water (50 mL) and stir vigorously. The ester should precipitate as
a pale yellow solid.

o If oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with saturated NaHCOs (to
remove unreacted acid), then Brine.

 Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column
chromatography (Silica gel, Hexane/EtOAc gradient).
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» Validation: Confirm structure via *H NMR (Characteristic signals: Ethoxy quartet ~4.2 ppm,
Ethyl ester quartet ~4.4 ppm, Aromatic protons showing 1,2,4-substitution pattern).

PART 5: PHARMACEUTICAL APPLICATIONS

This compound is a "linchpin” intermediate. Its 3,4-disubstitution pattern is preserved to create
the scaffold for Quinazoline-based Tyrosine Kinase Inhibitors (TKIS).

Mechanism of Action in Drug Synthesis

e Reduction: The nitro group (-NO2) is reduced to an amino group (-NHz2), yielding Ethyl 3-
amino-4-ethoxybenzoate.

o Cyclization: The resulting amino-ester reacts with formamidine acetate to form the
Quinazolin-4(3H)-one core.

e Chlorination & Substitution: The ketone is converted to a chloride (using POCIs), which is
then displaced by an aniline derivative to form the final drug molecule (e.qg., Erlotinib).

Target Drugs

 Erlotinib (Tarceva): Used for non-small cell lung cancer (NSCLC) and pancreatic cancer.
o Gefitinib (Iressa): EGFR inhibitor for breast, lung, and other cancers.

o Vandetanib: Multi-kinase inhibitor.

PART 6: SAFETY & HANDLING (GHS)

Signal Word:WARNING
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Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

May cause respiratory
STOT-SE H335 S
irritation.

Precautions:
e Engineering Controls: Use only in a chemical fume hood.
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible,
although the ester is relatively stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Organic Syntheses Procedure [orgsyn.org]
e 2. Ethyl 4-ethylamino-3-nitrobenzoate - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Technical Guide: Ethyl 4-ethoxy-3-nitrobenzoate].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1627190#ethyl-4-ethoxy-3-nitrobenzoate-pubchem-
cid-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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